((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol
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Overview
Description
((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a hydroxymethyl group and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new compounds .
Biology:
Medicine:
- Potential therapeutic applications as a β3 adrenergic receptor agonist, which could be useful in treating conditions like overactive bladder .
Industry:
Mechanism of Action
Mechanism: ((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol acts as a β3 adrenergic receptor agonist. It binds to the β3 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in various physiological effects, such as relaxation of the bladder muscle .
Molecular Targets and Pathways:
β3 Adrenergic Receptors: Primary target.
Adenylate Cyclase Pathway: Involved in the downstream signaling.
Comparison with Similar Compounds
Hydroxymethyl Pyrrolidines: Compounds with similar structures but different substituents.
β3 Adrenergic Receptor Agonists: Other compounds that target the same receptor.
Uniqueness:
- The presence of the fluorophenyl group provides unique binding properties and selectivity for the β3 adrenergic receptor.
- The chiral nature of the compound allows for specific interactions with biological targets .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-fluorophenyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-4,10-11,13-14H,5-7H2/t10-,11+/m1/s1 |
InChI Key |
OHLKOVVDEAHYGA-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@H](N[C@H]1CO)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(NC1CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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